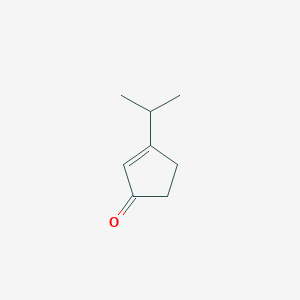

3-Isopropyl-2-cyclopenten-1-one

Description

3-Isopropyl-2-cyclopenten-1-one (CAS 1619-28-9) is a cyclic ketone derivative with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol. Its structure consists of a cyclopentenone backbone substituted with an isopropyl group at the 3-position. Key physicochemical properties include a density of 0.9378 g/cm³, an estimated boiling point of 214°C, and a refractive index of 1.4788 . The compound’s reactivity is influenced by the conjugated enone system, making it a valuable intermediate in organic synthesis and fragrance chemistry.

Properties

IUPAC Name |

3-propan-2-ylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6(2)7-3-4-8(9)5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHGFNURIXNXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketimine Intermediate Formation

A foundational strategy for synthesizing 3-alkylated cyclopentenones involves the formation of ketimine intermediates. In a seminal study, Naoshima et al. demonstrated that reacting 2-cyclopenten-2-ol-1-one with aniline in toluene under acidic catalysis yields the corresponding ketimine derivative (2-anilino-2-cyclopenten-1-one) in 90% yield. This intermediate stabilizes the enolic form of the cyclopentenone, enabling selective alkylation at the α-position relative to the carbonyl group.

The reaction conditions for ketimine formation include refluxing toluene with a catalytic amount of p-toluenesulfonic acid for 10 hours, followed by crystallization from isopropyl alcohol to achieve a pure product (melting point: 93°C). Structural confirmation was achieved via NMR and IR spectroscopy, with key spectral data including a triplet signal at δ 6.48 ppm (olefinic proton) and a carbonyl stretch at 1,680 cm⁻¹.

Alkylation with Isopropyl Iodide

The ketimine derivative undergoes alkylation using alkyl halides in the presence of a strong base. While Naoshima et al. primarily employed methyl and ethyl iodides, this method can be extrapolated to isopropyl iodide to introduce the desired substituent. The general procedure involves:

-

Base Activation : Sodium hydride (2.0 equivalents) deprotonates the ketimine in toluene.

-

Alkylation : Isopropyl iodide (4.0 equivalents) is added dropwise at 0°C, followed by warming to room temperature.

-

Workup : The reaction mixture is hydrolyzed with hydrochloric acid, and the product is extracted with ether.

Gas chromatography–mass spectrometry (GC-MS) analysis of analogous methylations revealed two primary products: 3-methyl-2-cyclopenten-2-ol-1-one (cyclotene) and 5,5-dimethyl-2-cyclopenten-2-ol-1-one. For isopropyl derivatives, similar regioselectivity is expected, with alkylation occurring at the 3-position due to steric and electronic factors.

Table 1: Alkylation Outcomes for Methyl and Ethyl Analogues

| Alkyl Halide | Major Products (%) | Minor Products (%) |

|---|---|---|

| Methyl iodide | 3-Methyl (65%) | 5,5-Dimethyl (25%) |

| Ethyl iodide | 3-Ethyl (58%) | 5-Ethyl-5-methyl (22%) |

Extending this to isopropyl iodide would likely yield 3-isopropyl-2-cyclopenten-1-one as the dominant product, though exact yields require empirical validation.

Cyclization of Propargyl Vinyl Ethers

Gold(I)-Catalyzed Cycloisomerization

Recent advances in transition metal catalysis have enabled novel routes to functionalized cyclopentenones. A 2023 study by ACS Publications detailed a gold(I)-catalyzed tandem reaction involving enynyl acetates, which undergo cycloisomerization, hetero-Diels–Alder reaction, and retro aza-Michael ring opening to yield hydrazino-cyclopentenones. While this method targets nitrogen-containing derivatives, the core cyclization step—Nazarov cyclization—offers insights into constructing the cyclopentenone scaffold.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enhance heat and mass transfer, critical for exothermic alkylation and cyclization reactions. For instance, the ketimine alkylation method could be adapted to flow conditions by:

-

Mixing ketimine and isopropyl iodide streams in a microreactor.

-

Maintaining precise temperature control (0–25°C) to minimize side reactions.

Purification Techniques

Crude reaction mixtures often require distillation or chromatography. For 3-isopropyl-2-cyclopenten-1-one, fractional distillation under reduced pressure (8–10 mmHg) is recommended, given its predicted boiling point of 60–70°C based on methyl analogues.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 3-Isopropyl-2-cyclopenten-1-one Synthesis

| Method | Advantages | Limitations |

|---|---|---|

| Ketimine Alkylation | High regioselectivity, scalable | Requires anhydrous conditions |

| Gold-Catalyzed | Modular, one-pot synthesis | Targets hydrazino derivatives |

The ketimine route remains the most viable for large-scale production, whereas gold-catalyzed methods offer modularity for specialized derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopentenones.

Scientific Research Applications

3-Isopropyl-2-cyclopenten-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

(a) Dihydrojasmone (2-Pentyl-3-methyl-2-cyclopenten-1-one)

- Structure : Features a pentyl group at position 2 and a methyl group at position 3.

- Key Differences : The longer pentyl chain increases hydrophobicity compared to the isopropyl group in 3-isopropyl-2-cyclopenten-1-one. This enhances its volatility, making it a key component in floral fragrances .

- Applications : Widely used in perfumery due to its jasmine-like aroma.

(b) 5-Isopropyliden-2-cyclopenten-1-one (CAS 105364-91-8)

- Structure : Contains an isopropylidene group at position 5.

- Limited physicochemical data are available for direct comparison .

(c) 3-[2-(1,3-Dioxolan-2-yl)-2-methylpropyl]-2-cyclopenten-1-one (CAS 87802-31-1)

- Structure : Substituted with a dioxolane-containing branched alkyl chain.

- The complex substituent may also confer stability under acidic conditions .

(d) 3-(3'-Hydroxypropyl)-2-cyclopenten-1-one (CAS 192181-83-2)

- Structure : Features a hydroxypropyl group at position 3.

- Key Differences: The hydroxyl group significantly increases polarity (PSA = 37.30 Ų) and water solubility compared to the non-polar isopropyl group in 3-isopropyl-2-cyclopenten-1-one. This makes it suitable for biomedical applications, though boiling and melting points remain unreported .

Physicochemical Data Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 3-Isopropyl-2-cyclopenten-1-one | 1619-28-9 | C₈H₁₂O | 124.18 | 0.9378 | 214 (estimate) |

| Dihydrojasmone | 2487-48-1* | C₁₁H₁₈O | 166.26* | N/A | N/A |

| 5-Isopropyliden-2-cyclopenten-1-one | 105364-91-8 | C₈H₁₀O | 122.16 | N/A | N/A |

| 3-(3'-Hydroxypropyl)-2-cyclopenten-1-one | 192181-83-2 | C₈H₁₂O₂ | 140.18 | N/A | N/A |

*Note: Dihydrojasmone’s molecular weight is calculated based on its formula.

Biological Activity

3-Isopropyl-2-cyclopenten-1-one (CAS Number: 1619-28-9) is an organic compound notable for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, applications, and relevant research findings.

Chemical Structure and Properties

3-Isopropyl-2-cyclopenten-1-one is characterized by the molecular formula . It features a cyclopentenone ring with an isopropyl substituent at the third position, which influences its reactivity and biological properties. The compound's structural characteristics contribute to its potential as a building block in organic synthesis and various therapeutic applications.

Synthesis Methods

The synthesis of 3-Isopropyl-2-cyclopenten-1-one can be achieved through several methods, including:

- Cyclization Reactions : One common method involves the reaction of isopropylmagnesium bromide with 2-cyclopenten-1-one under catalytic conditions.

- Industrial Production : Large-scale synthesis often utilizes continuous flow reactors and advanced purification techniques to enhance yield and purity.

Antimicrobial Properties

Research indicates that 3-Isopropyl-2-cyclopenten-1-one exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 0.46 mg/mL | 25.00 ± 0.57 |

| Klebsiella pneumoniae | 0.46 mg/mL | 32.33 ± 0.33 |

| Streptococcus pneumoniae | 0.46 mg/mL | 30.00 ± 0.50 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism is believed to involve the compound acting as an electrophile, which interacts with nucleophiles in biological systems, potentially leading to reduced inflammation markers in vitro.

The biological activity of 3-Isopropyl-2-cyclopenten-1-one is attributed to its ability to influence cellular signaling pathways and enzyme activity. As an electrophile, it can react with nucleophilic sites on proteins, altering their function and thereby affecting various biological processes.

Case Studies and Research Findings

- Fungal Metabolite Studies : A study on microbial volatile organic compounds (MVOCs) produced by fungi identified several metabolites, including 3-Isopropyl-2-cyclopenten-1-one, highlighting its role in microbial interactions and potential applications in indoor air quality assessments .

- Therapeutic Applications : Ongoing research is examining the therapeutic potential of this compound in drug development, particularly focusing on its anti-inflammatory and antimicrobial properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Isopropyl-2-cyclopenten-1-one, it is beneficial to compare it with similar cyclopentenone derivatives:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 3-Methyl-2-cyclopenten-1-one | Methyl group instead of isopropyl | Moderate antimicrobial activity |

| 3-Chloro-2-cyclopenten-1-one | Chlorine substituent | Enhanced reactivity but variable bioactivity |

| 3-Methoxy-2-cyclopenten-1-one | Methoxy group | Exhibits anti-inflammatory properties |

This comparison illustrates how the presence of different substituents can significantly alter the biological activities of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.